

In-Depth Technical Guide to 1-Isopropyl-1H-pyrazole-4-carboxylic Acid

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Compound of Interest

Compound Name: 1-Isopropyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1349486

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of agrochemical and pharmaceutical development. Its versatile chemical structure, featuring a pyrazole ring substituted with an isopropyl group and a carboxylic acid moiety, makes it a valuable building block for the synthesis of a wide array of functional molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of **1-Isopropyl-1H-pyrazole-4-carboxylic acid**, with a focus on delivering actionable data and methodologies for researchers.

Chemical and Physical Properties

Precise experimental data for some physical properties of **1-Isopropyl-1H-pyrazole-4-carboxylic acid** are not readily available in public literature. The information presented below is a combination of data from commercial suppliers and predicted values based on its chemical structure.

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂	--INVALID-LINK--
Molecular Weight	154.17 g/mol	--INVALID-LINK--
CAS Number	436096-96-7	--INVALID-LINK--
Appearance	White to off-white crystalline powder	--INVALID-LINK--
Melting Point	Not explicitly reported.	
Boiling Point	Not explicitly reported.	
pKa	Not explicitly reported.	
Solubility	Soluble in polar solvents. [1]	
Storage Conditions	Store at 0-8°C. [1]	

Spectroscopic Data

Detailed spectroscopic data for **1-Isopropyl-1H-pyrazole-4-carboxylic acid** is not widely published. However, based on the known spectral properties of similar pyrazole and carboxylic acid-containing compounds, the following characteristic peaks can be anticipated.

¹H NMR Spectroscopy (Predicted)

- Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, around 12-13 ppm.
- Pyrazole Protons (C-H): Two singlets in the aromatic region, likely between 7.5 and 8.5 ppm.
- Isopropyl Methine Proton (-CH(CH₃)₂): A septet, likely in the range of 4.5-5.0 ppm.
- Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet, likely around 1.4-1.6 ppm.

¹³C NMR Spectroscopy (Predicted)

- Carboxylic Acid Carbon (-COOH): Expected in the range of 165-175 ppm.

- Pyrazole Carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring would be expected in the aromatic region (approximately 110-150 ppm).
- Isopropyl Methine Carbon (-CH(CH₃)₂): Expected around 45-55 ppm.
- Isopropyl Methyl Carbons (-CH(CH₃)₂): Expected around 20-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

- O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
- C-H Stretch (Aliphatic and Aromatic): Peaks in the 2850-3100 cm⁻¹ region.
- C=N and C=C Stretch (Pyrazole Ring): Absorptions in the 1400-1600 cm⁻¹ region.

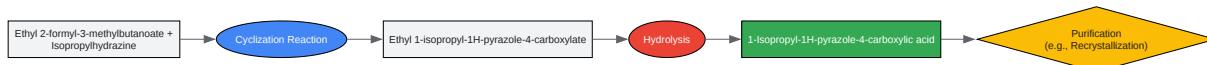
Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **1-Isopropyl-1H-pyrazole-4-carboxylic acid** is not readily available in peer-reviewed literature, general methods for the synthesis of pyrazole-4-carboxylic acids can be adapted. A common approach involves the cyclization of a β -dicarbonyl compound or its equivalent with a hydrazine derivative.

General Experimental Protocol for Pyrazole Synthesis

A potential synthetic route could involve the reaction of ethyl 2-formyl-3-methylbutanoate with hydrazine hydrate, followed by hydrolysis of the resulting ester.

DOT Diagram: General Synthesis Workflow



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A generalized workflow for the synthesis of **1-Isopropyl-1H-pyrazole-4-carboxylic acid**.

The reactivity of **1-Isopropyl-1H-pyrazole-4-carboxylic acid** is primarily dictated by the carboxylic acid group and the pyrazole ring. The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction. The pyrazole ring is relatively stable but can be subject to electrophilic substitution, although the carboxylic acid group is deactivating.

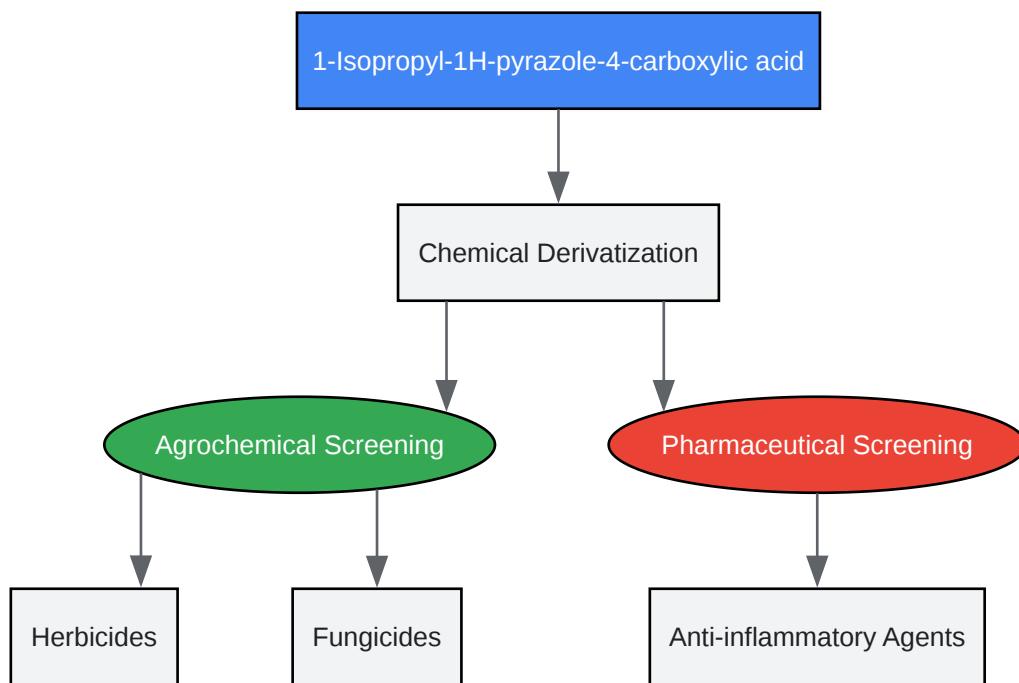
Biological Activity and Applications

Derivatives of pyrazole carboxylic acids are known to exhibit a wide range of biological activities.^[1] This has led to their use in the development of new agrochemicals and pharmaceuticals.

Agrochemicals: **1-Isopropyl-1H-pyrazole-4-carboxylic acid** serves as a key intermediate in the synthesis of herbicides and fungicides.^[1] The pyrazole scaffold is a common feature in many commercially successful pesticides.

Pharmaceuticals: The compound and its derivatives are being explored for their therapeutic potential, particularly in the treatment of inflammatory diseases.^[1] The mechanism of action is an active area of research, but it is hypothesized that these compounds may modulate inflammatory pathways.

DOT Diagram: Potential Application Logic



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Logical flow from the core compound to its potential applications.

Conclusion

1-Isopropyl-1H-pyrazole-4-carboxylic acid is a promising chemical entity with significant potential in applied chemical research. While a comprehensive public dataset on its specific chemical and physical properties is still emerging, the available information and the known activities of related compounds strongly suggest its utility as a versatile building block. Further research into its synthesis, reactivity, and biological mechanisms of action is warranted to fully exploit its potential in the development of new technologies in agriculture and medicine.

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References

- 1. chemimpex.com [chemimpex.com]

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